Methyl 3-aminobenzoate

Catalog No.
S704047
CAS No.
4518-10-9
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-aminobenzoate

CAS Number

4518-10-9

Product Name

Methyl 3-aminobenzoate

IUPAC Name

methyl 3-aminobenzoate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3

InChI Key

VZDNXXPBYLGWOS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)N

Synonyms

(3-(Methoxycarbonyl)phenyl)amine; 3-(Methoxycarbonyl)aniline; 3-Carbomethoxyaniline; Methyl 3-Aminobenzoate; Methyl 3-Aminophenylcarboxylate; Methyl m-Aminobenzoate; m-Aminobenzoic Acid Methyl Ester

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N

The exact mass of the compound Methyl 3-aminobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-aminobenzoate (CAS: 4518-10-9) is a bifunctional aromatic compound featuring both an amine and a methyl ester group. Its defining characteristic for material synthesis is the meta-substitution pattern of these groups on the benzene ring. This specific 1,3-arrangement creates a non-linear, 'kinked' molecular geometry, which is a critical design feature when it is used as a monomer or a synthetic intermediate in pharmaceuticals, agrochemicals, and dyestuffs.

Replacing Methyl 3-aminobenzoate with its positional isomers, particularly Methyl 4-aminobenzoate (para-isomer), is not a simple substitution but a fundamental design change. The spatial arrangement of the functional groups dictates the geometry of the resulting polymer backbone. The non-linear structure imparted by the meta-isomer disrupts chain packing, which directly governs critical material properties like crystallinity, solubility, and glass transition temperature (Tg). Switching to the linear para-isomer results in polymers with significantly different, often less processable, characteristics, making the choice of isomer a primary determinant of final product performance.

Precursor for Soluble, Amorphous High-Performance Polymers with Lower Glass Transition Temperatures

The non-linear geometry of Methyl 3-aminobenzoate is critical for synthesizing amorphous aromatic polymers with enhanced solubility. In aromatic polyamides (aramids), for instance, meta-oriented monomers prevent the tight chain packing characteristic of their para-oriented counterparts. This disruption of crystallinity leads to polymers that are soluble in organic solvents and possess lower glass transition temperatures (Tg), which is a significant advantage for solution-based processing into films and fibers.

Evidence DimensionGlass Transition Temperature (Tg) in Resulting Polyamides
Target Compound DataLower Tg (e.g., 272–275 °C for meta-aramids), enabling better processability.
Comparator Or BaselineMethyl 4-aminobenzoate (para-isomer) yields polymers with higher Tg (e.g., >295 °C for para-aramids) and high crystallinity, limiting solubility.
Quantified DifferenceResults in polymers with a Tg approximately 20-25 °C lower than those derived from para-isomers, facilitating processing.
ConditionsPolycondensation to form aromatic polyamides.

This enables the synthesis of high-performance polymers that are soluble in common organic solvents, facilitating processing where para-analog-based polymers would be intractable.

Improved Processability and Formulation Flexibility Due to Significantly Lower Melting Point

Methyl 3-aminobenzoate exhibits a melting point of approximately 50-54 °C. This is substantially lower than that of the most common procurement alternative, Methyl 4-aminobenzoate, which melts at 110-112 °C. This difference provides a distinct advantage for processability in any application involving melt-phase reactions or formulations.

Evidence DimensionMelting Point
Target Compound Data50-54 °C
Comparator Or BaselineMethyl 4-aminobenzoate: 110-112 °C
Quantified DifferenceApproximately 60 °C lower than the para-isomer.
ConditionsStandard atmospheric pressure.

The lower melting point reduces energy costs for melt processing, enables a wider range of milder reaction conditions, and expands the selection of compatible solvents for formulation.

Precursor for Materials with Enhanced Ionic Conductivity

Studies on the parent aminobenzoic acid isomers demonstrate that the meta-isomer possesses the highest ionic conductivity in polar organic media. In polyethylene glycol (PEG200), the conductivity of the m-isomer was measured at 1.066 x 10⁻² S/cm, a value significantly higher than that observed for the para- and ortho-isomers. This intrinsic electronic property is tied to the meta-position, which facilitates dissociation and proton donation.

Evidence DimensionIonic Conductivity
Target Compound DataParent acid shows highest conductivity: 1.066 x 10⁻² S/cm (in PEG200).
Comparator Or BaselineParent para- and ortho-isomers show lower conductivity.
Quantified DifferenceThe meta-isomer is the most conductive of the three positional isomers.
ConditionsLiquid electrolyte of aminobenzoic acid isomers in PEG200.

This makes Methyl 3-aminobenzoate a preferred precursor for developing functional polymers or additives where charge transport or ionic dissociation is a key performance metric.

Monomer for Processable, High-Performance Aromatic Polymers

For producing aramids, polyimides, or other condensation polymers where final product processability is key. Its non-linear structure yields amorphous, solvent-soluble polymers suitable for creating films, coatings, and fibers via solution-casting techniques that are not feasible with highly crystalline, para-isomer-based alternatives.

Intermediate for Low-Temperature Melt Synthesis

In multi-step syntheses where an intermediate must be processed in a molten state. Its low melting point (~50-54 °C) allows for melt-phase reactions under mild conditions, reducing thermal stress on other functional groups and lowering energy expenditure compared to the high-melting para-isomer.

Precursor for Electro-Active Materials and Functional Additives

As a building block for materials used in electrochemical applications. The inherent tendency of the meta-aminobenzoate structure to exhibit higher ionic conductivity makes it a candidate for synthesizing modified conductive polymers, components for ion-exchange resins, or additives for specialized electrolyte formulations.

XLogP3

1.5

Melting Point

39.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4518-10-9

Wikipedia

Methyl 3-aminobenzoate

General Manufacturing Information

Benzoic acid, 3-amino-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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